Glucoiberin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Health Promotion

Application Summary: Glucoiberin is a type of glucosinolate, a class of compounds that have been identified in the Brassica family of plants, which includes vegetables like kohlrabi . These compounds are known for their health-promoting properties .

Methods of Application: The health benefits of Glucoiberin can be obtained through the consumption of Brassica vegetables, particularly kohlrabi sprouts . The sprouts are gaining popularity as functional foods .

Results or Outcomes: Consumption of Brassica vegetables, which contain Glucoiberin, can decrease the risk of gastrointestinal cancers in humans . Additionally, anti-hyperglycemic, anti-inflammatory, and antioxidant activity of kohlrabi has been reported in in vivo studies .

Analytical Chemistry

Application Summary: Glucoiberin is one of the twelve glucosinolates that can be determined in traditional Chinese plants using a reversed-phase HPLC method .

Methods of Application: The samples are extracted with methanol and the extracts are cleaned on an activated Florisil column . A mobile phase gradient prepared from methanol and 30 mmol L −1 ammonium acetate at pH 5.0 enables baseline separation of the glucosinolates .

Results or Outcomes: The detection limits ranged from 0.06 to 0.36 μg g −1 when 5 g of dried plant was analyzed . Recoveries of the glucosinolates were better than 85% and precision (relative standard derivation, n =3) ranged from 5.3 to 14.6% .

Functional Food Development

Application Summary: Glucoiberin is found in kohlrabi sprouts, which are gaining popularity as a new example of functional food .

Methods of Application: The health benefits of Glucoiberin can be obtained through the consumption of kohlrabi sprouts . The sprouts are just now gaining popularity as the new example of functional food .

Results or Outcomes: The length of sprouting time and light availability significantly influenced the concentrations of the phenolic compounds . Significant differences in progoitrin concentrations were observed between the sprouts harvested in light and in the darkness, with significantly lower content for darkness conditions .

Plant Defense Mechanism

Application Summary: Glucoiberin, along with other glucosinolates, plays a role in the defense mechanism of kale against Sclerotinia sclerotiorum .

Methods of Application: The role of Glucoiberin in plant defense is studied by analyzing its content in kale plants either inoculated with Sclerotinia sclerotiorum or Xanthomonas campestris pv. campestris .

Results or Outcomes: The results of the analysis of variance performed to compare the content of glucosinolates and lesion area in kale plants .

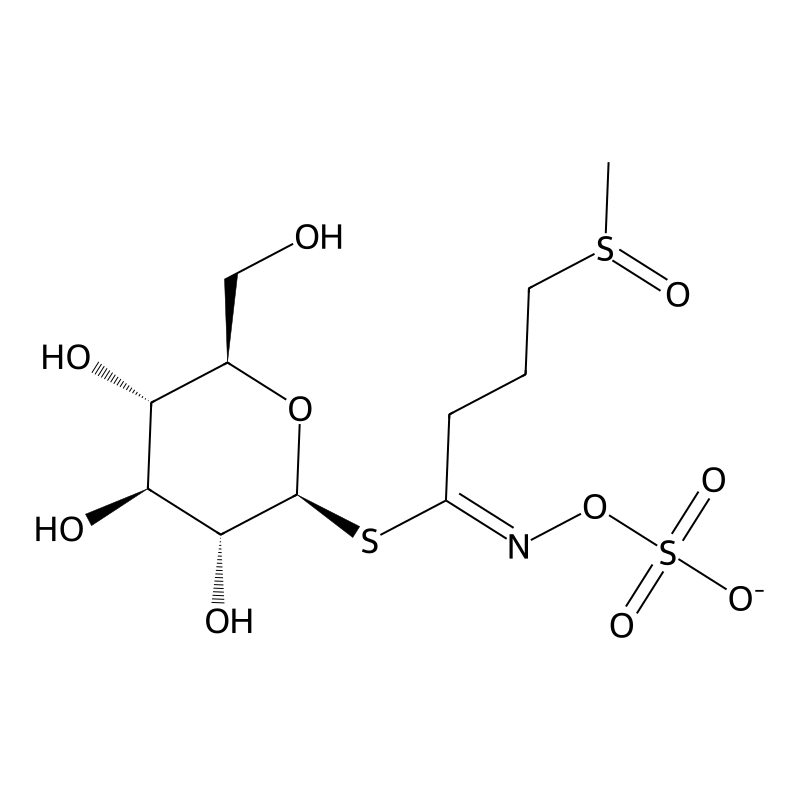

Glucoiberin is a naturally occurring compound classified as a glucosinolate, specifically known as 3-methylsulfinylpropyl glucosinolate. It is primarily found in various species of the Brassicaceae family, including Iberis amara and Brassica species. Glucosinolates like glucoiberin are sulfur-containing compounds that play significant roles in plant defense mechanisms and possess various bioactive properties. The molecular formula of glucoiberin is C₁₁H₂₀KNO₁₀S₃, with a molar mass of approximately 461.6 g/mol .

The biological activity of Beta-D-Glucopyranose, 1-thio-, 1-(4-(methylsulfinyl)-N-(sulfooxy)butanimidate) is primarily attributed to its breakdown products, particularly isothiocyanates. Isothiocyanates have been shown to exhibit various effects, including:

- Antioxidant activity: They can scavenge free radicals, protecting cells from oxidative damage.

- Induction of detoxification enzymes: They can stimulate the production of enzymes that help eliminate toxins from the body.

- Antimicrobial activity: They may inhibit the growth of bacteria and fungi.

Glucoiberin undergoes hydrolysis primarily through the action of the enzyme myrosinase, resulting in the formation of several biologically active compounds, including isothiocyanates, thiocyanates, and nitriles. Upon tissue damage or herbivory, myrosinase catalyzes the breakdown of glucoiberin into its aglucon form, which is unstable and can further decompose into various products depending on environmental conditions . The primary reaction can be summarized as follows:

- Hydrolysis Reaction:

This reaction illustrates how glucoiberin can yield bioactive compounds that contribute to the plant's defense against pests and pathogens.

Glucoiberin exhibits several biological activities, primarily attributed to its hydrolysis products. Isothiocyanates derived from glucosinolates are known for their anticancer properties, antimicrobial effects, and ability to modulate various biological pathways. Research indicates that these compounds can influence cell signaling related to apoptosis and inflammation . Additionally, they may enhance detoxification enzyme activities in the liver and exhibit protective effects against oxidative stress.

Glucoiberin is biosynthesized from amino acids through a series of enzymatic reactions in plants. The synthesis pathway involves:

- Amino Acid Conversion: Methionine is converted into an aldoxime by cytochrome P450 enzymes.

- Formation of Core Structure: The aldoxime undergoes further modifications to form the core glucosinolate structure.

- Secondary Modifications: Additional modifications occur, including S-oxygenation and alkenylation, leading to the final glucosinolate product .

Laboratory synthesis may involve chemical methods such as hydrolysis or enzymatic reactions using plant extracts containing myrosinase.

Glucoiberin has potential applications in various fields:

- Agriculture: Utilized as a natural pesticide due to its insecticidal properties.

- Food Industry: Investigated for its health benefits and potential inclusion in functional foods due to its bioactive components.

- Pharmaceuticals: Explored for its anticancer properties and other therapeutic applications stemming from its hydrolysis products .

Studies on glucoiberin interactions primarily focus on its enzymatic hydrolysis products. Research indicates that these products can interact with cellular pathways involved in detoxification and cancer prevention. For example, isothiocyanates derived from glucoiberin have been shown to inhibit tumor growth in various cancer models by inducing apoptosis and modulating cell cycle progression . Furthermore, interaction studies with gut microbiota suggest that certain microbial populations can enhance the bioavailability of these compounds.

Glucoiberin shares structural similarities with other glucosinolates but has unique properties that differentiate it from them. Here are some similar compounds:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Glucoiberverin | 3-Methylthiopropyl | Contains a different sulfur moiety |

| Sinigrin | 2-Propenyl | Known for its pungent flavor and strong odor |

| Glucoraphanin | 4-Methylsulfinylbutyl | Exhibits strong anticancer properties |

| Progoitrin | 2-Hydroxy-3-butenyl | Associated with goiter formation |

| Glucobrassicin | 3-Indolyl methyl | Indole-derived glucosinolate with distinct activity |

Glucoiberin's unique structure allows it to produce specific hydrolysis products that may not be present in other glucosinolates, contributing to its distinct biological activities and applications in health and agriculture .

The glucoiberin content in Brassica oleracea exhibits extraordinary quantitative variation across different cultivar groups, ranging from virtually undetectable levels to exceptionally high concentrations exceeding 396 μmol/g dry weight [1] [2]. This dramatic variability underscores the significant genetic diversity within the species and provides substantial opportunities for targeted breeding programs.

Among the major cultivar groups, broccoli demonstrates the most remarkable variation, with the purple sprouting broccoli cultivar 'Bordeaux' containing an exceptionally high glucoiberin concentration of 396.5 μmol/g dry weight [2]. This represents the highest recorded glucoiberin content across all Brassica oleracea varieties studied. In contrast, standard broccoli cultivars typically contain more moderate levels, ranging from 20.6 to 52.2 μmol/g dry weight [2], indicating substantial intra-group variation even within the same morphotype.

Cabbage varieties show considerable diversity in glucoiberin accumulation patterns. White cabbage cultivars exhibit a broad concentration range from 22.1 to 289.8 μmol/g dry weight [2], with the savoy cabbage variety 'Wirosa' achieving the upper extreme of this range at 289.8 μmol/g dry weight [2]. Red cabbage varieties demonstrate intermediate levels, typically ranging from 19.8 to 105.3 μmol/g dry weight [2], while maintaining consistent accumulation patterns across different accessions.

Kale varieties, particularly those used in divergent selection studies, show baseline glucoiberin concentrations around 6.045 μmol/g dry weight in leaves of the original population [3] [4]. However, through selective breeding programs, these concentrations can be dramatically modified, with high-selection lines achieving increases of up to 77.68% above baseline levels [3] [5] [4].

Brussels sprouts exhibit moderate to high glucoiberin levels, with concentrations ranging from 25.3 to 157.2 μmol/g dry weight [2]. These values position Brussels sprouts as intermediate accumulating cultivars compared to the extreme variations observed in broccoli and some cabbage varieties.

Cauliflower varieties typically contain lower glucoiberin concentrations, ranging from 7.6 to 34.2 μmol/g dry weight [2], making them among the lower-accumulating Brassica oleracea morphotypes. This pattern is consistent across multiple studies and suggests inherent genetic limitations in glucoiberin biosynthesis or accumulation in cauliflower cultivars.

Chinese cabbage shows the lowest glucoiberin content among Brassica oleracea varieties, with concentrations ranging from virtually undetectable levels (0.0 μmol/kg dry weight) to maximum levels of only 2.07 μmol/kg dry weight [6]. This dramatic difference may reflect species-specific metabolic pathways or environmental adaptation strategies.

Tronchuda cabbage maintains relatively consistent glucoiberin levels around 22.1 μmol/g dry weight [2], representing a stable intermediate accumulation pattern. Kohlrabi varieties generally exhibit low glucoiberin levels [2], though specific quantitative data remains limited in current literature.

The remarkable 196-fold difference between the lowest and highest recorded glucoiberin concentrations across Brassica oleracea cultivars demonstrates the substantial genetic diversity available for breeding programs targeting enhanced glucosinolate content. This variation reflects complex interactions between genetic factors, metabolic pathways, and cultivar-specific adaptations developed through centuries of selective breeding and environmental pressures [1] [7] [8].

Tissue-Specific Accumulation Patterns in Leaves, Seeds, and Inflorescence

Glucoiberin distribution across different plant tissues reveals distinct accumulation patterns that reflect the compound's diverse physiological roles and transport mechanisms within Brassica oleracea plants. These tissue-specific patterns demonstrate the complex interplay between local biosynthesis, long-distance transport, and storage strategies across different developmental stages.

In kale (Brassica oleracea var. acephala), flower buds consistently accumulate the highest glucoiberin concentrations, reaching 9.002 μmol/g dry weight in the original population [3]. This represents approximately 49% higher concentrations compared to leaf tissues, which contain 6.045 μmol/g dry weight [3]. Seeds maintain intermediate levels at 5.831 μmol/g dry weight [3], establishing a clear tissue-specific hierarchy: flower buds > leaves > seeds.

The preferential accumulation in flower buds reflects the critical role of glucosinolates in reproductive tissue protection and the plant's investment in defending reproductive organs that are essential for species continuation [9] [10]. This pattern aligns with the ecological strategy of concentrating defensive compounds in the most vulnerable and reproductively important tissues.

Leaf tissue serves as both a major biosynthetic site and storage organ for glucoiberin [3] [4]. The leaf accumulation patterns show remarkable plasticity in response to environmental conditions and genetic selection. Field-grown plants consistently demonstrate higher leaf glucoiberin concentrations compared to greenhouse-grown counterparts, with differences ranging from 2 to 3-fold increases under optimal field conditions [1] [11].

Seeds represent a unique accumulation pattern, serving as both a sink for transported glucosinolates and a site of de novo biosynthesis [3] [10]. The glucoiberin content in seeds can be dramatically influenced by selection pressure, with high-selection breeding programs achieving increases of up to 661.78% above baseline levels [3]. This extraordinary enhancement capability in seeds reflects the importance of glucosinolates for protecting the developing embryo and providing chemical defense during the vulnerable germination period.

Divergent selection studies reveal that tissue-specific responses vary considerably across different plant organs. While leaves and flower buds show moderate but consistent responses to selection pressure (77.68% and 79.62% increases respectively in high-selection lines) [3], seeds demonstrate the most dramatic response potential, indicating unique biosynthetic or transport mechanisms operating in reproductive tissues.

Root tissues generally contain lower glucoiberin concentrations compared to aerial plant parts [9] [12]. This distribution pattern reflects the specialized roles of different tissues, with aerial parts requiring enhanced chemical defense against herbivory and environmental stresses, while root tissues focus more on nutrient acquisition and structural support.

The tissue-specific accumulation patterns also demonstrate clear developmental regulation. Young tissues, including sprouts and developing leaves, show variable glucoiberin content ranging from 0.001 to 0.681 μmol/g dry weight depending on cultivar and developmental stage [13]. This variation reflects the dynamic nature of glucosinolate metabolism during early plant development and the prioritization of different metabolic pathways during growth phases.

Transport mechanisms play crucial roles in establishing tissue-specific accumulation patterns. Glucosinolate transporters GTR1 and GTR2 facilitate bidirectional movement of glucosinolates between roots and shoots, with significant redistribution occurring during the transition from vegetative to reproductive growth [9] [10]. Upon bolting, these transporters preferentially direct glucosinolates toward developing inflorescences rather than roots, establishing the reproductive tissue accumulation patterns observed in mature plants.

The tissue-specific patterns also vary significantly among different Brassica oleracea morphotypes. Broccoli cultivars show preferential accumulation in florets and developing inflorescences [14] [2], while cabbage varieties tend to concentrate glucoiberin in the developing head tissues. These morphotype-specific patterns reflect evolutionary adaptations and breeding selections that have optimized glucosinolate distribution for specific plant architectures and defensive strategies.

Environmental stress conditions can dramatically alter tissue-specific accumulation patterns. Water stress generally increases glucoiberin content across all tissues, but the magnitude of response varies significantly among different organs [15] [16]. Temperature stress shows complex tissue-specific effects, with some studies reporting preferential accumulation in stress-exposed tissues while others demonstrate redistribution toward protected organs [17] [15].

Environmental Modulators of Glucoiberin Content

Environmental factors exert profound influences on glucoiberin biosynthesis, accumulation, and distribution within Brassica oleracea plants. These modulatory effects demonstrate the dynamic nature of secondary metabolite production and reflect adaptive strategies that plants employ to respond to changing environmental conditions.

Temperature represents one of the most significant environmental modulators of glucoiberin content, though its effects vary considerably depending on the specific temperature range, duration of exposure, and plant developmental stage [11] [17] [15]. Low temperature conditions generally promote increased glucoiberin accumulation, with some studies reporting 20-40% increases in content under cool growing conditions compared to standard temperatures [15] [18]. This temperature-responsive accumulation may reflect enhanced stress tolerance mechanisms, as glucosinolates can function as osmolytes and antioxidants during cold stress periods.

High temperature stress produces more complex and variable effects on glucoiberin content. Moderate temperature elevations (up to 32°C) can stimulate glucosinolate biosynthesis, with glucoraphanin concentrations showing 5-fold increases under these conditions [17]. However, extreme heat stress may actually reduce glucoiberin content due to metabolic disruption and increased catabolism rates [15]. The temperature sensitivity varies significantly among cultivars, with some varieties showing enhanced glucoiberin production under heat stress while others demonstrate reduced accumulation.

Water stress consistently emerges as a positive modulator of glucoiberin content across multiple studies and cultivar types [15] [16] [19]. Moderate water stress typically increases glucosinolate concentrations by 10-30%, while severe drought conditions can produce even more dramatic accumulation [16]. A comprehensive study reported that water stress can increase total glucosinolate levels by up to 60%, with glucoiberin showing proportional responses [20]. This stress-induced accumulation likely reflects the protective role of glucosinolates against oxidative damage and their function in osmotic adjustment during water limitation periods.

The interactive effects between temperature and water stress create particularly complex response patterns. Plants experiencing combined heat and drought stress often show synergistic increases in glucoiberin content, suggesting that multiple stress factors can amplify the biosynthetic response [15] [21]. These interactions demonstrate the sophisticated regulatory mechanisms that coordinate secondary metabolite production with environmental stress perception.

Seasonal variations significantly influence glucoiberin accumulation patterns, with spring-grown plants typically containing higher concentrations than those grown during fall seasons [11] [22]. In cabbages grown in northwestern Spain, spring sowings produced 68% higher total glucosinolate concentrations compared to fall sowings, with glucoiberin showing proportional increases [11]. This seasonal effect reflects the complex interplay of temperature, photoperiod, and water availability throughout different growing periods.

Light intensity and photoperiod duration modulate glucoiberin content through their effects on photosynthetic carbon availability and circadian regulation of biosynthetic pathways [17] [20]. High light intensities (450 μmol·m⁻²·s⁻¹) can reduce glucosinolate content by 20-30% compared to moderate light conditions [23], possibly due to competitive allocation of carbon resources between primary and secondary metabolism. Conversely, low light conditions may enhance glucoiberin accumulation by 15-25% as plants adjust their defensive chemistry to compensate for reduced photosynthetic capacity.

Growing location effects demonstrate dramatic influences on glucoiberin content, with field-grown plants consistently showing 2-3 fold higher concentrations compared to greenhouse-grown counterparts [1] [11] [24]. This difference reflects the complex interaction of multiple environmental factors including temperature fluctuations, natural photoperiods, wind stress, and soil conditions that are difficult to replicate in controlled environments. Field conditions typically expose plants to greater environmental variability, stimulating enhanced secondary metabolite production as an adaptive response.

Soil conditions and nutrient availability significantly influence glucoiberin biosynthesis patterns. Sulfur availability is particularly critical, as glucosinolates are sulfur-rich compounds requiring substantial sulfur resources for biosynthesis [15]. Nitrogen availability also affects glucosinolate production, with moderate nitrogen limitation sometimes enhancing glucoiberin accumulation while severe deficiency reduces biosynthetic capacity.

Atmospheric conditions, including carbon dioxide concentration and humidity levels, can modulate glucoiberin content through their effects on plant physiology and stress responses [25] [5]. Elevated CO₂ concentrations may reduce glucosinolate content by enhancing primary metabolism and reducing the relative allocation to secondary metabolite production.

Pest and pathogen pressure represents another significant environmental modulator, with herbivore damage and pathogen infection typically stimulating increased glucoiberin production [8]. This induced response reflects the primary defensive function of glucosinolates and demonstrates the dynamic nature of plant chemical defenses in response to biotic stress factors.